(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine
Overview
Description
(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine is a complex organic compound that features a phenylamine core with two piperidine rings attached via carbonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For example, the synthesis might begin with the formation of a piperidine derivative, followed by the introduction of the carbonyl groups and finally the attachment of the phenylamine moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. Key steps might include the use of automated reactors, precise control of reaction parameters, and rigorous purification processes to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The phenylamine and piperidine rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce alcohol derivatives. Substitution reactions can result in a wide variety of functionalized derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays and drug discovery.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism of action of (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine rings and carbonyl groups allow it to form stable complexes with these targets, modulating their activity. This can result in various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine
- (3-{[4-(Morpholin-1-ylcarbonyl)morpholin-1-yl]carbonyl}phenyl)amine
- (3-{[4-(Pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonyl}phenyl)amine
Uniqueness
Compared to these similar compounds, (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine is unique due to its specific arrangement of piperidine rings and carbonyl groups. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in certain applications, such as drug development and materials science.
Properties
IUPAC Name |
[1-(3-aminobenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-16-6-4-5-15(13-16)18(23)21-11-7-14(8-12-21)17(22)20-9-2-1-3-10-20/h4-6,13-14H,1-3,7-12,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJMORWZFXUBIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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